Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride
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Overview
Description
Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound, identified by the CAS number 2228823-04-7, is known for its unique chemical structure, which includes an amino group, a chloro group, and a methoxy group attached to a benzoate ester.
Preparation Methods
The synthesis of Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 3-chloro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Esterification: The resulting amino compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups allow the compound to bind to enzymes and receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Methyl 3-amino-2-chloro-5-methoxybenzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-amino-5-chloro-3-iodobenzoate: This compound has an iodine atom instead of a methoxy group, which can affect its reactivity and applications.
2-amino-5-chloro-3-methylbenzoic acid: This compound lacks the ester and methoxy groups, making it less versatile in certain reactions.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 3-amino-2-chloro-5-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3.ClH/c1-13-5-3-6(9(12)14-2)8(10)7(11)4-5;/h3-4H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLGACSVJDGFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)Cl)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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